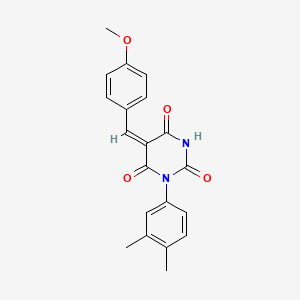
1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the biological processes. For example, the compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to the cells. The compound has also been reported to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect the cells from oxidative stress. Additionally, the compound has been reported to modulate the expression of certain genes involved in the biological processes.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple laboratory equipment and reagents. Additionally, the compound has been reported to exhibit various biological activities, which makes it a potential candidate for drug development. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate the mechanism of action. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the research on 1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to investigate the exact mechanism of action of the compound using various experimental techniques such as X-ray crystallography and molecular dynamics simulations. Additionally, the compound can be tested against a wider range of microorganisms and cancer cell lines to determine its potential applications in drug development. Furthermore, the compound can be modified to improve its biological activity and pharmacokinetic properties. Finally, the compound can be tested in vivo to determine its safety and efficacy.
Synthesis Methods
The synthesis of 1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 3,4-dimethylaniline, 4-methoxybenzaldehyde, and barbituric acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. It has been reported to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory activities. The compound has been tested against various microorganisms such as bacteria and fungi and has shown promising results in inhibiting their growth. It has also been tested against various cancer cell lines and has shown cytotoxic activity. Additionally, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-4-7-15(10-13(12)2)22-19(24)17(18(23)21-20(22)25)11-14-5-8-16(26-3)9-6-14/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRDFDOMJFREM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

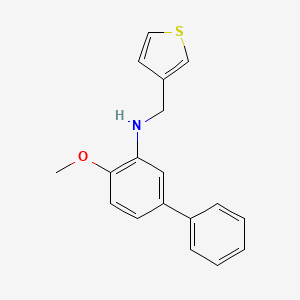
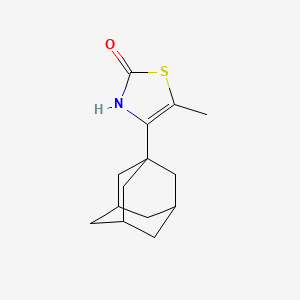

![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)
![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)
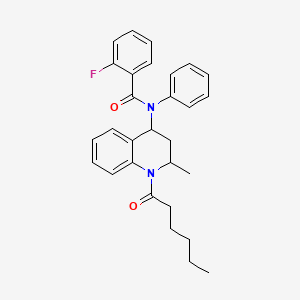
![methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)
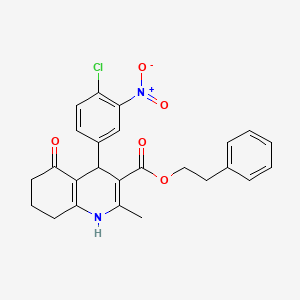
![(3aS*,6aR*)-3-cyclopentyl-5-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4989922.png)
![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)